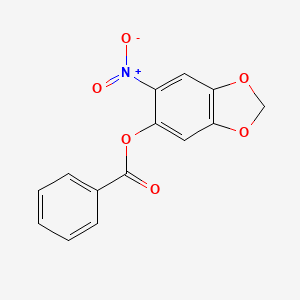
6-Nitro-1,3-benzodioxol-5-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-1,3-benzodioxol-5-yl benzoate: is an organic compound that features a benzodioxole ring substituted with a nitro group and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzodioxol-5-yl benzoate typically involves the nitration of 1,3-benzodioxole followed by esterification with benzoic acid. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzodioxole ring. The esterification process involves the reaction of the nitrated benzodioxole with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the benzoate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
化学反応の分析
Types of Reactions: 6-Nitro-1,3-benzodioxol-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: Formation of 6-amino-1,3-benzodioxol-5-yl benzoate.
Substitution: Formation of various substituted benzodioxole derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: 6-Nitro-1,3-benzodioxol-5-yl benzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 6-Nitro-1,3-benzodioxol-5-yl benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The benzodioxole ring provides a stable framework that allows the compound to bind to its targets with high affinity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
1,3-Benzodioxole: The parent compound without the nitro and benzoate groups.
6-Nitro-1,3-benzodioxole: Similar structure but lacks the benzoate ester.
1,3-Benzodioxol-5-yl benzoate: Similar structure but lacks the nitro group.
Uniqueness: 6-Nitro-1,3-benzodioxol-5-yl benzoate is unique due to the presence of both the nitro group and the benzoate ester. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The nitro group enhances its reactivity, while the benzoate ester increases its stability and solubility in organic solvents.
特性
CAS番号 |
6316-25-2 |
|---|---|
分子式 |
C14H9NO6 |
分子量 |
287.22 g/mol |
IUPAC名 |
(6-nitro-1,3-benzodioxol-5-yl) benzoate |
InChI |
InChI=1S/C14H9NO6/c16-14(9-4-2-1-3-5-9)21-11-7-13-12(19-8-20-13)6-10(11)15(17)18/h1-7H,8H2 |
InChIキー |
JIVZGIWNMFSCHH-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)

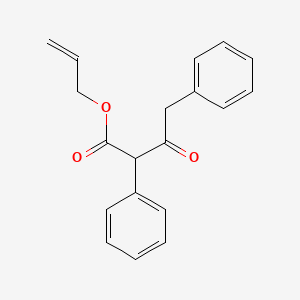

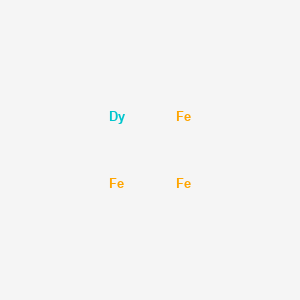
![(1S,2R,7S,10R,11S,14S)-7-hydroxy-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-4,15,17,19,21,23-hexaene-23-carboxylic acid](/img/structure/B14725385.png)
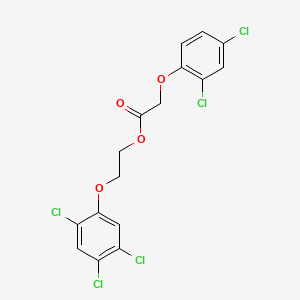

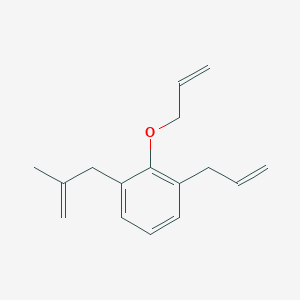


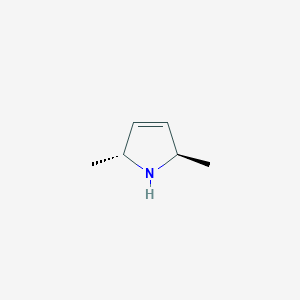
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)
